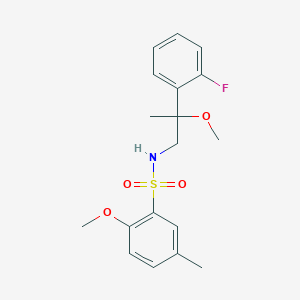

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO4S/c1-13-9-10-16(23-3)17(11-13)25(21,22)20-12-18(2,24-4)14-7-5-6-8-15(14)19/h5-11,20H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVGXHZHTCPLLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-fluorobenzyl chloride with 2-methoxypropylamine to form the intermediate N-(2-fluorophenyl)-2-methoxypropylamine. This intermediate is then reacted with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Methoxy-5-(2-Oxopropyl)Benzenesulfonamide (CAS 116091-63-5)

25C-NBF HCl (4-Chloro-N-[(2-Fluorophenyl)Methyl]-2,5-Dimethoxy-Benzeneethanamine, HCl)

- Structural Features : Contains a 2-fluorophenylmethyl group attached to a benzeneethanamine core with chloro and methoxy substitutions .

- Comparison : Shares the 2-fluorophenyl moiety but lacks the sulfonamide group. This compound is a psychoactive phenethylamine derivative, suggesting that the fluorophenyl group enhances receptor binding (e.g., serotonin receptors). The absence of the sulfonamide in 25C-NBF HCl may reduce hydrogen-bonding capacity compared to the target compound .

N-(2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethyl)-5-Fluoro-2-Methoxybenzenesulfonamide (CAS 1396686-43-3)

- Structural Overlap : Features a 5-fluoro-2-methoxybenzenesulfonamide core but includes a triazole-ethyl substituent instead of the fluorophenyl-methoxypropyl group .

- Implications : The triazole ring introduces heterocyclic rigidity, which could enhance target selectivity but reduce conformational flexibility compared to the target compound.

Substituent-Driven Property Analysis

Table 1: Substituent Effects on Key Properties

Mechanistic and Pharmacological Implications

- Fluorophenyl Group : Present in both the target compound and 25C-NBF HCl, this group is associated with enhanced blood-brain barrier penetration and receptor affinity in psychoactive analogues .

- Methoxy Groups : The 2-methoxy substitution on the benzene ring is conserved across analogues (e.g., ). This group may contribute to electron-donating effects, stabilizing aromatic interactions in biological targets.

- Sulfonamide vs.

Biological Activity

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H20FNO4S

- Molecular Weight : 345.40 g/mol

The structure features a sulfonamide group, which is known for its diverse biological activities, particularly in antibacterial and antidiabetic contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrase, an enzyme involved in bicarbonate ion regulation and pH balance in tissues.

- Antioxidant Properties : The methoxy groups may contribute to antioxidant activity, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The lipophilicity of the compound suggests good oral bioavailability.

- Distribution : Its ability to cross biological membranes may allow it to reach various tissues effectively.

- Metabolism : Initial studies indicate that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Renal excretion is expected due to the presence of polar functional groups.

Biological Activity Data

A summary of biological activity data for this compound is presented below:

Case Studies

-

Antibacterial Activity :

A study evaluated the antibacterial efficacy against various strains of bacteria. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential as a new antibacterial agent. -

Cytotoxicity in Cancer Cells :

In vitro tests on cancer cell lines demonstrated that the compound exhibits selective cytotoxicity, particularly against breast cancer cells, with an IC50 value indicating potent activity. -

Anti-inflammatory Effects :

In a model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema in rats, indicating its potential as an anti-inflammatory therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.